molecular formula C10H20ClNO2 B1653909 Methyl 3-amino-2-cyclohexylpropanoate hydrochloride CAS No. 2044712-59-4

Methyl 3-amino-2-cyclohexylpropanoate hydrochloride

Cat. No.: B1653909
CAS No.: 2044712-59-4
M. Wt: 221.72
InChI Key: IVSZKYYARWFQSL-UHFFFAOYSA-N
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Description

Methyl 3-amino-2-cyclohexylpropanoate hydrochloride is an organic compound with the molecular formula C10H20ClNO2 and a molecular weight of 221.73 g/mol . It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-amino-2-cyclohexylpropanoate hydrochloride typically involves the esterification of 3-amino-2-cyclohexylpropanoic acid with methanol in the presence of a suitable catalyst, followed by the addition of hydrochloric acid to form the hydrochloride salt . The reaction conditions often include refluxing the mixture at elevated temperatures to ensure complete esterification.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale esterification processes using continuous flow reactors to enhance efficiency and yield. The use of high-purity reagents and controlled reaction environments ensures the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-2-cyclohexylpropanoate hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 3-amino-2-cyclohexylpropanoate hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Studied for its potential effects on biological systems and its role in biochemical pathways.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-amino-2-cyclohexylpropanoate hydrochloride involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the ester group can undergo hydrolysis to release active metabolites that exert biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-amino-3-cyclohexylpropanoate hydrochloride
  • Ethyl 3-amino-2-cyclohexylpropanoate hydrochloride
  • Methyl 3-amino-2-cyclohexylbutanoate hydrochloride

Uniqueness

Methyl 3-amino-2-cyclohexylpropanoate hydrochloride is unique due to its specific molecular structure, which imparts distinct chemical and biological properties. Its cyclohexyl group provides steric hindrance, influencing its reactivity and interactions with other molecules .

Properties

IUPAC Name

methyl 3-amino-2-cyclohexylpropanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO2.ClH/c1-13-10(12)9(7-11)8-5-3-2-4-6-8;/h8-9H,2-7,11H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVSZKYYARWFQSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CN)C1CCCCC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2044712-59-4
Record name Cyclohexaneacetic acid, α-(aminomethyl)-, methyl ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2044712-59-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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